

# discovery and history of 3,4-Methylenedioxymandelic acid

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## Compound of Interest

Compound Name: 3,4-Methylenedioxymandelic acid

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An In-depth Technical Guide to the Discovery and History of **3,4-Methylenedioxymandelic Acid (MDMA)**

## Introduction

**3,4-Methylenedioxymandelic acid (MDMA)** is a synthetic compound that has traversed a complex journey from a chemical intermediate in a pharmaceutical patent to a substance of significant interest in psychotherapy and neuroscience. This document provides a comprehensive overview of its discovery, initial synthesis, and the key milestones in its history, tailored for researchers, scientists, and drug development professionals.

## Initial Discovery and Synthesis at Merck

3,4-Methylenedioxymethamphetamine (MDMA) was first synthesized in 1912 by German chemist Anton Köllisch at the pharmaceutical company Merck.<sup>[1][2][3][4]</sup> The synthesis was not the result of a direct effort to create a psychoactive compound. Instead, MDMA was developed as an intermediate chemical in the process of synthesizing hemostatic agents, specifically methylhydrastinine and hydrastinine, which were intended to control bleeding.<sup>[4][5][6]</sup> Merck was seeking to develop a new styptic substance that would not be covered by a competitor's patent.<sup>[5][6]</sup>

A patent for the synthesis process that mentioned MDMA as an intermediate was filed by Merck on Christmas Eve of 1912 and was granted on June 16, 1914.<sup>[1][6]</sup> At the time of its initial synthesis and patenting, the pharmacological properties of MDMA were not investigated, and

the compound remained largely unexplored for several decades.[\[7\]](#) Anton Köllisch, the chemist who first synthesized the compound, died in World War I with no knowledge of the eventual impact of his creation.[\[1\]](#)

## Early, Limited Pharmacological Screening

Decades after its initial synthesis, MDMA was subjected to limited pharmacological testing. In 1927 and again in 1952 and 1959, Merck conducted animal studies with the compound, but these did not lead to human trials.[\[8\]](#) In 1953 and 1954, the United States Army commissioned a series of toxicity studies in animals, which also included MDMA, but the substance was largely dismissed as having no significant medical potential.[\[7\]](#)[\[8\]](#)

## The "Rediscovery" by Alexander Shulgin

The modern history of MDMA is inextricably linked with the work of American chemist and psychopharmacologist Alexander "Sasha" Shulgin.[\[9\]](#)[\[10\]](#)[\[11\]](#) Shulgin, who had a keen interest in the structure-activity relationships of psychoactive compounds, first synthesized MDMA in 1965 but did not test it at that time.[\[10\]](#)[\[11\]](#)

In the mid-1970s, after hearing reports of a "special effect" caused by the compound, Shulgin re-synthesized and, in September 1976, personally bioassayed MDMA.[\[10\]](#) He meticulously documented its effects, noting its unique ability to induce a state of empathy, emotional openness, and reduced fear without significant perceptual distortion.[\[12\]](#) In 1978, along with David Nichols, Shulgin published the first paper on the pharmacological action of MDMA in humans.[\[10\]](#)[\[13\]](#)

## Introduction to Psychotherapy

Impressed by its unique psychological effects, Shulgin introduced MDMA to the psychotherapist Leo Zeff in 1977.[\[9\]](#)[\[10\]](#)[\[11\]](#) Zeff, who had experience using other psychoactive substances as adjuncts to therapy, found MDMA to be a particularly valuable tool.[\[13\]](#) He came out of retirement to train a network of approximately 150 therapists in the use of MDMA-assisted psychotherapy.[\[7\]](#) It is estimated that before its scheduling, Zeff and his network legally treated over 4,000 patients with MDMA.[\[7\]](#) During this period, the substance was often referred to as "Adam" or "Empathy" in therapeutic circles.[\[13\]](#)

## Rise of Recreational Use and Scheduling

The therapeutic use of MDMA remained relatively quiet until the early 1980s. As knowledge of its effects spread, it began to be used recreationally, often under the name "Ecstasy."<sup>[13]</sup> The increase in non-medical use led to media attention and regulatory scrutiny. In 1985, the U.S. Drug Enforcement Administration (DEA) placed MDMA on Schedule I of the Controlled Substances Act, designating it as a substance with a high potential for abuse and no accepted medical use.<sup>[7]</sup>

## Resurgence in Clinical Research

Despite its Schedule I status, interest in the therapeutic potential of MDMA persisted. In recent decades, there has been a significant resurgence in clinical research, largely spearheaded by organizations like the Multidisciplinary Association for Psychedelic Studies (MAPS).<sup>[8]</sup> This research has primarily focused on MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD).<sup>[8]</sup> In 2017, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy Designation to MDMA-assisted psychotherapy for PTSD, acknowledging its potential for significant clinical benefit.<sup>[7]</sup>

## Data Presentation

### Table 1: Timeline of Key Events in the History of MDMA

Year	Event	Key Individuals/Organizations
1912	First synthesis of MDMA as a chemical intermediate. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>	Anton Kollisch, Merck
1914	Patent granted for the synthesis process that included MDMA. <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>	Merck
1927, 1952, 1959	Animal studies conducted by Merck. <a href="#">[8]</a>	Merck
1953-1954	Animal toxicity studies conducted by the U.S. Army. <a href="#">[7]</a> <a href="#">[8]</a>	U.S. Army
1965	Alexander Shulgin first synthesizes MDMA but does not test it. <a href="#">[10]</a> <a href="#">[11]</a>	Alexander Shulgin
1976	Shulgin re-synthesizes and personally bioassays MDMA. <a href="#">[9]</a> <a href="#">[10]</a>	Alexander Shulgin
1977	Shulgin introduces MDMA to psychotherapist Leo Zeff. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	Alexander Shulgin, Leo Zeff
1978	First scientific paper on the human pharmacology of MDMA is published. <a href="#">[10]</a> <a href="#">[13]</a>	Alexander Shulgin, David Nichols
1977-1985	MDMA is used as an adjunct in psychotherapy by a network of therapists. <a href="#">[7]</a> <a href="#">[14]</a>	Leo Zeff and others
1985	MDMA is placed on Schedule I of the Controlled Substances Act in the United States. <a href="#">[7]</a>	U.S. DEA

2017

FDA grants Breakthrough

Therapy Designation for  
MDMA-assisted psychotherapy  
for PTSD.<sup>[7]</sup>

U.S. FDA, MAPS

## Experimental Protocols

### Synthesis of 3,4-Methylenedioxymandelic Acid (A Precursor to MDMA)

While the original 1912 patent from Merck described a synthesis pathway for MDMA as an intermediate, more recent patents outline methods for producing its precursors. The following is a generalized protocol for the synthesis of **3,4-methylenedioxymandelic acid**, a related compound, based on publicly available patent information. It is important to note that the synthesis of MDMA and its precursors is illegal in most jurisdictions without proper licensing.

Objective: To synthesize **3,4-methylenedioxymandelic acid** from 1,2-methylenedioxylbenzene and glyoxylic acid.<sup>[15][16][17]</sup>

#### Materials:

- 1,2-methylenedioxylbenzene
- Glyoxylic acid (40% aqueous solution)
- Sulfuric acid (96%)
- An aprotic organic solvent (e.g., acetic acid, 2-butanone)
- Ammonia water (28%) for neutralization
- Reaction vessel (e.g., flat bottom separable flask)
- Stirring apparatus
- Cooling bath

**Procedure:**

- In a nitrogen atmosphere, charge the reaction vessel with 1,2-methylenedioxybenzene and an aprotic organic solvent such as acetic acid.[18]
- Cool the mixture to a low temperature (e.g., -5°C to 0°C) with constant stirring.[15][18]
- Prepare a mixture of aqueous glyoxylic acid and sulfuric acid.
- Slowly add the acid mixture dropwise to the cooled solution of 1,2-methylenedioxybenzene. [18]
- Maintain the low temperature and continue stirring for several hours (e.g., 9 to 21 hours) to allow the reaction to proceed.[15][18]
- After the reaction is complete, slowly add ammonia water to neutralize the reaction mixture. [17]
- Add an extraction solvent (e.g., 2-butanone or 4-methyl-2-pentanone) and heat the mixture (e.g., to 60-80°C) to extract the **3,4-methylenedioxymandelic acid** into the organic layer. [17]
- Separate the organic layer containing the product.
- The product can then be isolated and purified from the organic layer.

Note: This protocol is a generalized summary and specific reaction conditions, such as molar ratios and reaction times, can vary based on the specific patent and desired yield.[18]

## Visualizations

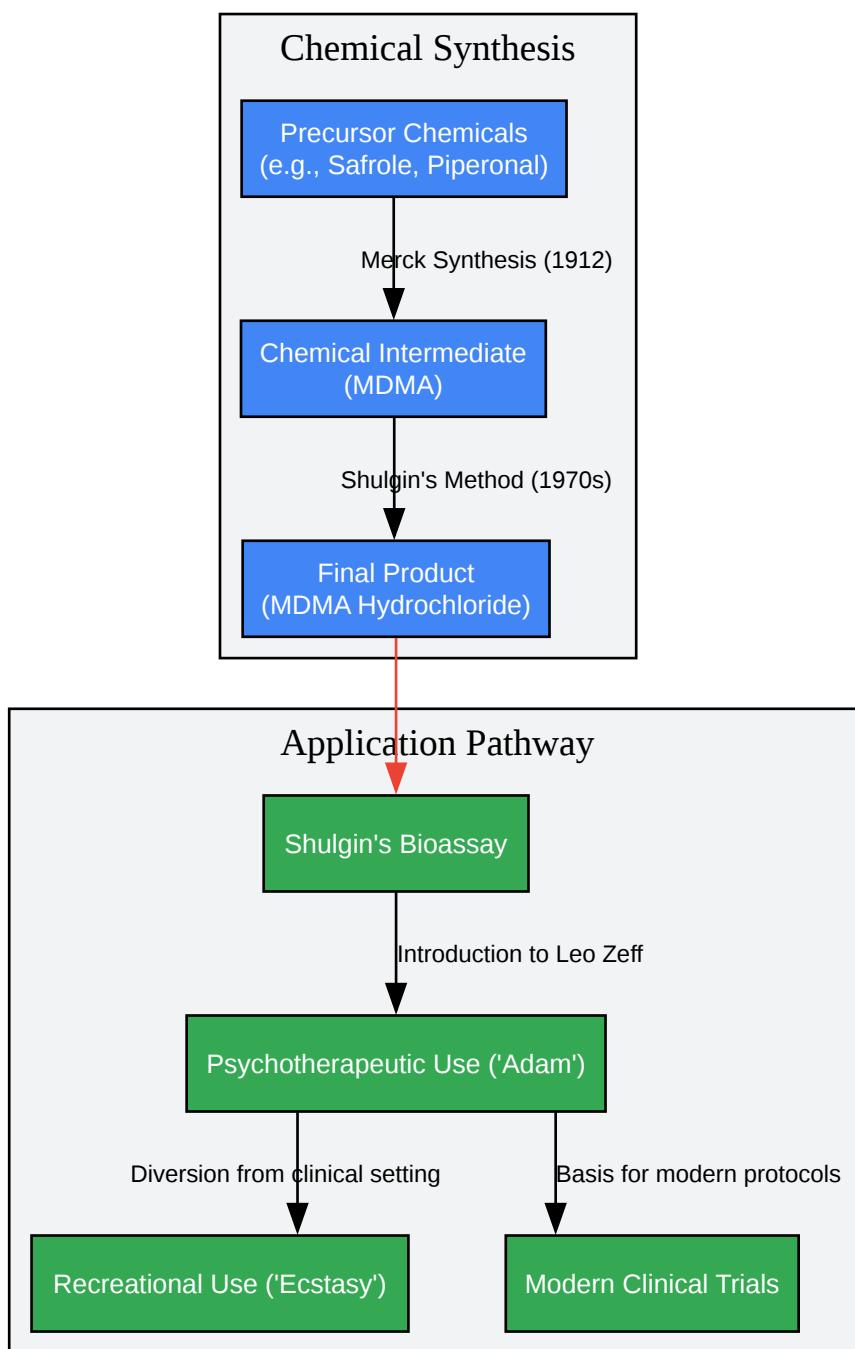
### Historical Timeline of MDMA



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Caption: A timeline of key events in the history of MDMA.

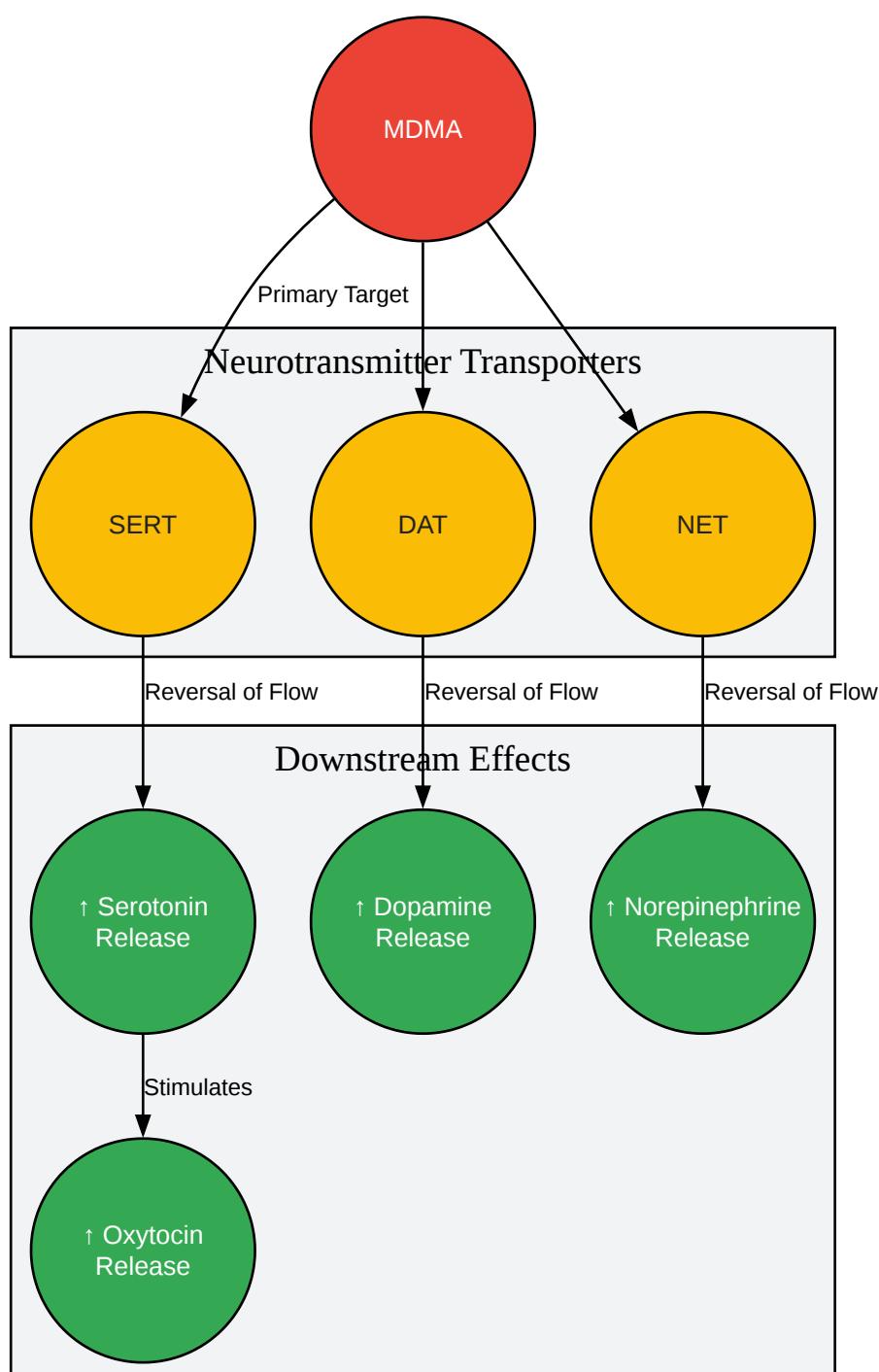
## Simplified Synthesis and Rediscovery Workflow



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Caption: Workflow from synthesis to various applications of MDMA.

## Signaling Pathway Overview (Conceptual)



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Caption: Conceptual overview of MDMA's primary signaling targets.

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